

Application Notes and Protocols for Vegfr-2-IN-63 in Cell Culture

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Compound of Interest

Compound Name: Vegfr-2-IN-63

Cat. No.: B15580554

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Introduction

Vegfr-2-IN-63, also identified in scientific literature as compound 12b, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target in cancer therapy and other diseases characterized by pathological neovascularization.^{[1][2]}

Vegfr-2-IN-63 exerts its biological effects by targeting the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.^{[3][4]} These application notes provide detailed protocols for the use of **Vegfr-2-IN-63** in cell culture, enabling researchers to effectively evaluate its anti-angiogenic and anti-proliferative activities.

Physicochemical Properties and Storage

Property	Value	Source
Synonyms	Compound 12b	[5][6][7]
Molecular Formula	C18H18N2O3	[8]
Molecular Weight	310.3 g/mol	[8]
Solubility	Soluble in DMSO	[9]
Storage	Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.	General Recommendation

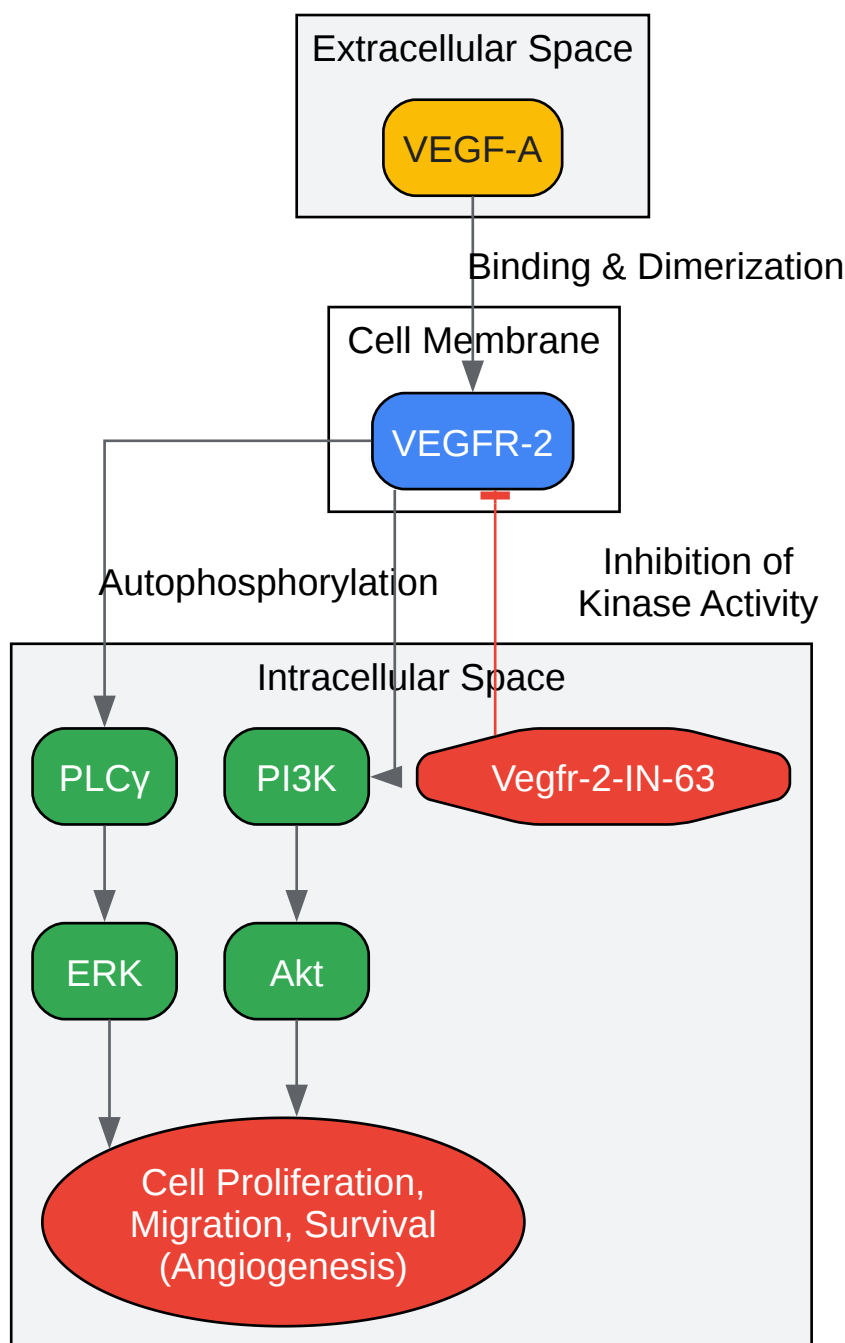
Preparation of Stock Solution: For cell culture applications, prepare a high-concentration stock solution of **Vegfr-2-IN-63** (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.[10]

Mechanism of Action

VEGF-A, a primary ligand, binds to the extracellular domain of VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. [4][11] This activation initiates multiple downstream signaling pathways critical for angiogenesis:

- PLC γ -PKC-Raf-MEK-ERK (MAPK) Pathway: Primarily drives endothelial cell proliferation. [12]
- PI3K/Akt Pathway: Promotes endothelial cell survival and migration.[12]

Vegfr-2-IN-63 acts as a Type II kinase inhibitor, binding to the ATP pocket of the VEGFR-2 kinase domain and preventing the phosphorylation cascade, thereby inhibiting all downstream signaling.[13]



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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of **Vegfr-2-IN-63**.

Quantitative Data Summary

Vegfr-2-IN-63 (compound 12b) has demonstrated potent inhibitory activity against VEGFR-2 and cytotoxic effects across various cancer cell lines.

Table 1: In Vitro Kinase Inhibition

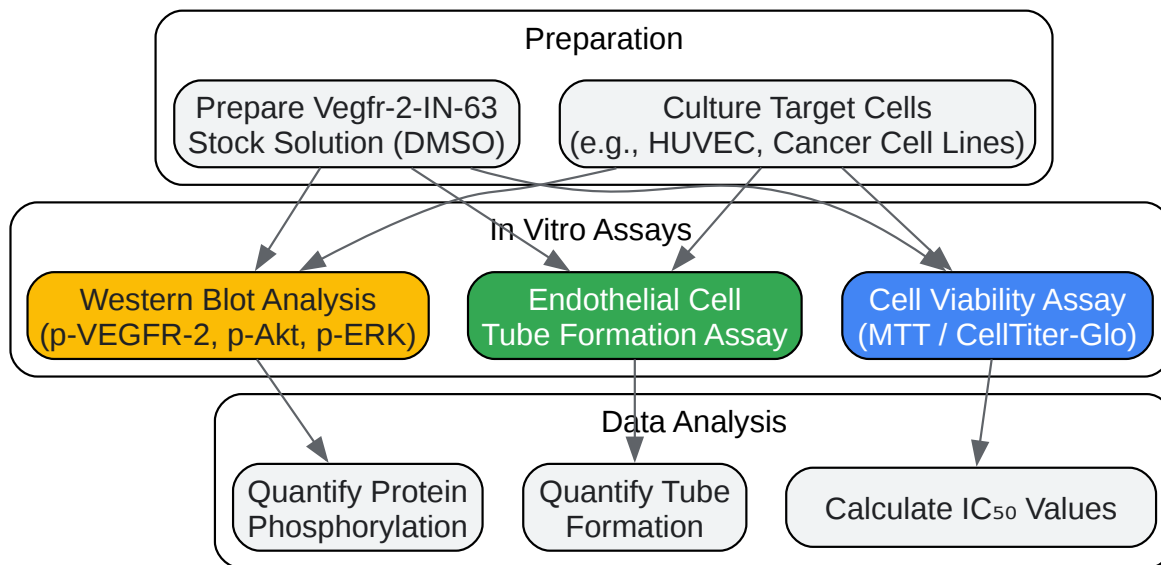
Target	IC ₅₀ (nM)	Source
VEGFR-2	63	[5]
VEGFR-2	84.05	[7]
VEGFR-2	92	[14]

Table 2: Anti-proliferative Activity (IC₅₀)

Cell Line	Cancer Type	IC ₅₀ (μM)	Source
MDA-MB-468	Breast Cancer	3.343	[5]
T-47D	Breast Cancer	4.792	[5]
Caco-2	Colorectal Cancer	2	[7]
HepG-2	Liver Cancer	10	[7]
MDA-MB-231	Breast Cancer	11.6	[14]
A2780CP	Ovarian Cancer	11.5	[14]
HCT116	Colon Cancer	6.545	[6]
MCF7	Breast Cancer	2.082	[6]
PaCa2	Pancreatic Cancer	4.092	[6]
PANC-1	Pancreatic Cancer	1.05	[13]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of **Vegfr-2-IN-63** in cell culture.



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Caption: General experimental workflow for validating **Vegfr-2-IN-63** activity in cell culture.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC₅₀ value of **Vegfr-2-IN-63**.^[15]

Materials:

- Target cancer cells (e.g., MDA-MB-231, HepG-2, HCT116)
- Complete culture medium
- **Vegfr-2-IN-63**
- 96-well tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- DMSO
- Microplate reader

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: Prepare serial dilutions of **Vegfr-2-IN-63** in culture medium. The concentration range should bracket the expected IC₅₀ values (e.g., 0.1 μ M to 50 μ M).
- Remove the overnight culture medium from the cells and add 100 μ L of the medium containing the various concentrations of **Vegfr-2-IN-63**. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-cell blank control.
- Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[\[14\]](#)
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the log concentration of **Vegfr-2-IN-63** to determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of VEGFR-2 Pathway Inhibition

This protocol is used to detect the phosphorylation status of VEGFR-2 and its downstream targets (Akt, ERK), providing direct evidence of pathway inhibition by **Vegfr-2-IN-63**.[\[3\]](#)

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cells
- Endothelial cell growth medium
- **Vegfr-2-IN-63**
- Recombinant human VEGF-A
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
- TBST (Tris-Buffered Saline with 0.1% Tween-20)
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2, anti-total ERK, and a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

- **Cell Culture and Starvation:** Plate HUVECs and grow to 80-90% confluency. To reduce basal signaling, starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) medium for 4-6 hours.
- **Inhibitor Treatment:** Pretreat the starved cells with various concentrations of **Vegfr-2-IN-63** (e.g., 0, 50, 100, 500 nM) for 1-2 hours.
- **VEGF Stimulation:** Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[3]

- **Cell Lysis:** Immediately place the culture plates on ice, wash twice with ice-cold PBS, and lyse the cells in RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- **Protein Quantification:** Determine the protein concentration of the supernatant using a BCA assay.
- **SDS-PAGE and Transfer:** Denature protein lysates and load equal amounts (e.g., 20-50 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- **Detection:** Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
- **Analysis:** Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of **Vegfr-2-IN-63** to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.[\[16\]](#)[\[17\]](#)

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Basement membrane matrix (e.g., Matrigel® or ECM Gel)
- **Vegfr-2-IN-63**
- 96-well tissue culture plates
- Inverted microscope with a camera

Protocol:

- Plate Coating: Thaw the basement membrane matrix on ice. Using pre-cooled pipette tips, add 50-80 μ L of the matrix to each well of a pre-cooled 96-well plate. Ensure the bottom of each well is evenly coated.
- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[\[16\]](#)
- Cell Preparation: Harvest HUVECs that are 70-90% confluent using a non-enzymatic cell dissociation solution or trypsin. Resuspend the cells in basal medium containing pro-angiogenic factors (e.g., VEGF-A) and the desired concentrations of **Vegfr-2-IN-63** or vehicle control.
- Cell Seeding: Seed the HUVEC suspension onto the solidified matrix at a density of 1.0×10^4 to 1.5×10^4 cells per well in a final volume of 100 μ L.[\[16\]](#)
- Incubation: Incubate the plate at 37°C with 5% CO₂ for 4-18 hours. Monitor tube formation periodically.
- Imaging and Quantification:
 - Visualize the formation of capillary-like networks using an inverted phase-contrast microscope.
 - Capture images from several representative fields for each condition.

- Quantify the anti-angiogenic effect by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Calculate the percentage of inhibition relative to the vehicle-treated control.

Conclusion

Vegfr-2-IN-63 is a potent inhibitor of VEGFR-2 kinase activity, demonstrating significant anti-proliferative effects in a variety of cancer cell lines and the potential to inhibit angiogenesis. The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular mechanisms of **Vegfr-2-IN-63** and evaluate its therapeutic potential. Due to variations in cell lines and experimental conditions, optimization of inhibitor concentrations and incubation times is recommended for each specific application.

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